

Molybdenum-92 data against other isotopic systems in cosmochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Molybdenum-92**

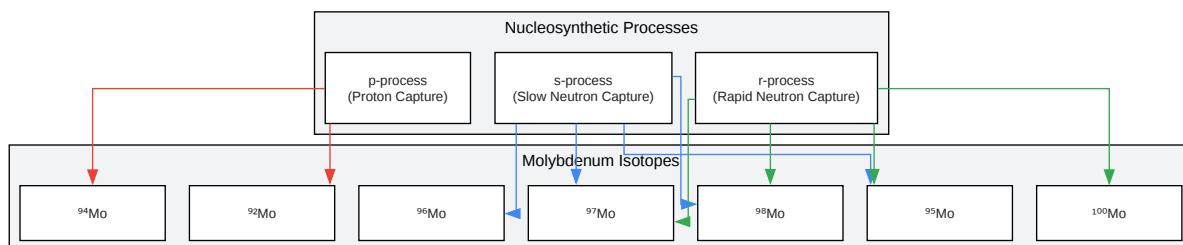
Cat. No.: **B083593**

[Get Quote](#)

An Objective Comparison of **Molybdenum-92** Data Against Other Isotopic Systems in Cosmochemistry

Introduction

Molybdenum (Mo) is a crucial element in cosmochemistry for unraveling the origins and evolution of materials in the solar system. Its utility stems from its seven stable isotopes, which were created by three distinct stellar nucleosynthetic processes: the slow neutron-capture process (s-process), the rapid neutron-capture process (r-process), and the proton-capture process (p-process).^{[1][2]} This unique isotopic makeup allows scientists to trace the provenance of presolar materials that were incorporated into meteorites and planets. Among these, **Molybdenum-92** (⁹²Mo) is of particular interest as it is produced almost exclusively by the p-process, making it a clean tracer for this specific type of nucleosynthesis.^[1] This guide provides a comparative analysis of ⁹²Mo data against other molybdenum isotopes and other elemental isotopic systems, supported by experimental data and methodologies.


Molybdenum-92 and its Nucleosynthetic Origin

The isotopes of molybdenum are synthesized in different stellar environments:

- p-process: This process occurs in massive stars and is responsible for producing the proton-rich isotopes that cannot be formed by neutron capture. ⁹²Mo and ⁹⁴Mo are primarily created this way.^{[3][4]}

- s-process: Occurring in asymptotic giant branch (AGB) stars, this process involves the slow capture of neutrons. ^{96}Mo is a pure s-process isotope.[1][3]
- r-process: This process happens in explosive events like supernovae or neutron star mergers and involves rapid neutron capture. ^{100}Mo is a pure r-process isotope.[1][3]
- Mixed Origins: The remaining isotopes, ^{95}Mo , ^{97}Mo , and ^{98}Mo , are produced by a combination of both the s- and r-processes.[3]

This distinct origin allows researchers to use the relative abundances of Mo isotopes as "fingerprints" of the stellar materials that formed the solar system. Isotopic variations in meteorites are often expressed in epsilon (ϵ) units, which denote the parts-per-10,000 deviation from a terrestrial standard.[5]

[Click to download full resolution via product page](#)

Caption: Nucleosynthetic pathways for Molybdenum isotopes.

Comparison of ^{92}Mo with other Molybdenum Isotopes

Studies of meteorites and presolar grains reveal that the solar system was not isotopically homogeneous.[5] Most meteorites, for instance, show a deficit in s-process Mo isotopes relative to Earth, which results in a characteristic "w-shaped" pattern when their isotopic

compositions are plotted.[1][6] Carbonaceous chondrites tend to exhibit larger Mo anomalies than other meteorite types.[1][7]

Presolar silicon carbide (SiC) grains, which are believed to originate from AGB stars, are highly enriched in s-process isotopes and completely lack the p-process ^{92}Mo .[8][9] The analysis of these grains provides a direct measurement of the s-process component in the solar system.

Table 1: Nucleosynthetic Contributions to Solar Molybdenum This table summarizes the estimated contributions of each nucleosynthetic process to the solar system's molybdenum isotope inventory.

Isotope	Natural Abundance (%)[10]	s-process Contribution (%)[8][11]	r-process Contribution (%)[8][11]	p-process Contribution (%)[8][11]
^{92}Mo	14.65	0	0	100
^{94}Mo	9.19	0	~3	~97
^{95}Mo	15.87	49	51	0
^{96}Mo	16.67	100	0	0
^{97}Mo	9.58	65	35	0
^{98}Mo	24.29	82	18	0
^{100}Mo	9.74	0	100	0

Comparison of Molybdenum with other Isotopic Systems

The isotopic anomalies of molybdenum are often compared with those of other elements to identify common carriers of presolar material and understand the genetic relationships between different solar system bodies.

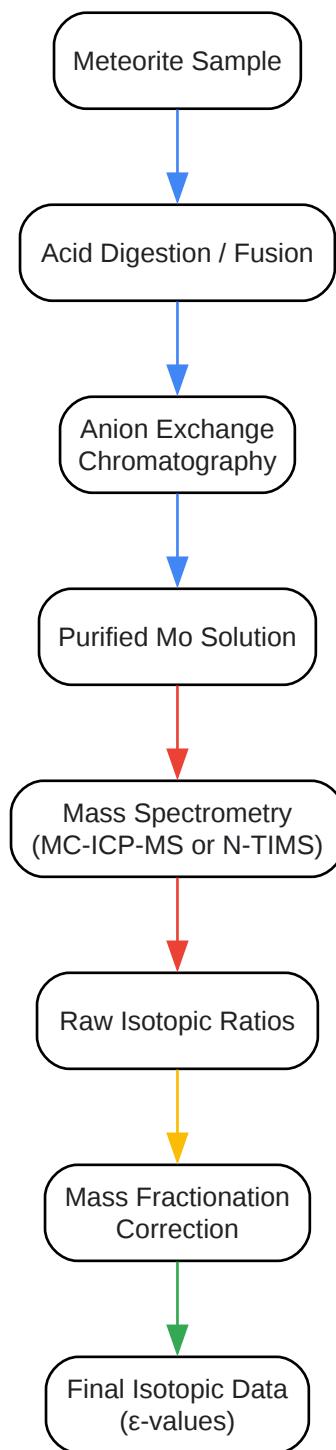
- Molybdenum and Ruthenium (Ru): A strong correlation is observed between Mo and Ru isotopic anomalies in bulk meteorites.[1][7] This suggests that the carriers of s-process Mo and s-process Ru were the same and were distributed together in the early solar nebula.

- Molybdenum and Nickel (Ni), Chromium (Cr), Titanium (Ti): In contrast to Ru, there is no obvious correlation between Mo and Ni anomalies.[1] This indicates that the s-process carriers for Mo are distinct from those responsible for isotopic variations in iron-group elements like Ni, Cr, and Ti.[1] However, Mo isotope data, alongside Cr and Ti, supports a fundamental dichotomy between "carbonaceous" (CC) and "non-carbonaceous" (NC) meteorites, suggesting two distinct reservoirs of material in the protoplanetary disk.[6][12]

Table 2: Comparison of Average Molybdenum and Ruthenium Isotopic Anomalies in Selected Meteorite Groups Values are approximate averages of ε -units (parts-per-10,000 deviation from terrestrial).

Meteorite Group	$\varepsilon^{92}\text{Mo}$	$\varepsilon^{95}\text{Mo}$	$\varepsilon^{100}\text{Mo}$	$\varepsilon^{100}\text{Ru}$
Carbonaceous Chondrites (CV)	~+0.9	~+1.1	~+1.6	~+1.2
Ordinary Chondrites (OC)	~+0.3	~+0.4	~+0.5	~+0.4
Enstatite Chondrites (EC)	~+0.2	~+0.3	~+0.4	~+0.3

(Data synthesized from multiple sources for illustrative purposes)[1][7]


Experimental Protocols

High-precision measurement of molybdenum isotopic compositions is essential for these studies. The two primary techniques employed are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Negative Thermal Ionization Mass Spectrometry (N-TIMS).[5]

General Experimental Workflow

- Sample Digestion: Meteorite or grain samples are dissolved using strong acids (e.g., HF, HNO_3) to bring the molybdenum into solution. For some samples, laser fusion is used.[1]

- Chemical Separation: Molybdenum is chemically separated and purified from the sample matrix using anion exchange chromatography to eliminate isobaric interferences.
- Mass Spectrometry: The isotopic ratios of the purified Mo solution are measured using either MC-ICP-MS or N-TIMS.
- Data Correction: Instrumental mass fractionation is corrected. For MC-ICP-MS, this is often done using a double-spike technique or by normalizing to a known isotopic ratio (e.g., $^{98}\text{Mo}/^{96}\text{Mo}$).^[5]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Mo isotopic analysis.

Conclusion

Molybdenum-92 serves as an indispensable tracer for the p-process in cosmochemical studies. When its abundance is compared with other molybdenum isotopes, particularly the s-process-only ^{96}Mo and the r-process-only ^{100}Mo , it provides a powerful tool for deconstructing the nucleosynthetic components of meteoritic and planetary materials. Furthermore, correlating Mo isotopic data with other elemental systems like Ruthenium and Chromium helps to identify the presolar carrier phases and delineate the large-scale structure and mixing processes within the early solar nebula.^{[1][7]} The continued high-precision analysis of ^{92}Mo and its isotopic counterparts in a wider range of extraterrestrial samples will undoubtedly continue to refine our understanding of the origin of the solar system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. christoph-burkhardt.org [christoph-burkhardt.org]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 4. The r-, s-, and p-Processes in Nucleosynthesis - B.S. Meyer [ned.ipac.caltech.edu]
- 5. lpi.usra.edu [lpi.usra.edu]
- 6. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 7. researchgate.net [researchgate.net]
- 8. Molybdenum Isotopes in Presolar Silicon Carbide Grains: Details of s -process Nucleosynthesis in Parent Stars and Implications for r - and p -processes (Journal Article) | OSTI.GOV [osti.gov]
- 9. Molybdenum Isotopes in Presolar Silicon Carbide Grains: Details of s-process Nucleosynthesis in Parent Stars and Implications for r- and p-processes | Semantic Scholar [semanticscholar.org]
- 10. buyisotope.com [buyisotope.com]
- 11. Molybdenum Isotopes in Presolar Silicon Carbide Grains: Details of s-process Nucleosynthesis in Parent Stars and Implications for r- and p-processes | Galactic Forensics

Laboratory [galactic-forensics.space]

- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Molybdenum-92 data against other isotopic systems in cosmochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083593#molybdenum-92-data-against-other-isotopic-systems-in-cosmochemistry\]](https://www.benchchem.com/product/b083593#molybdenum-92-data-against-other-isotopic-systems-in-cosmochemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com